molecular formula C9H7N3O4S B15424075 5-(Benzenesulfonyl)-4-nitro-1H-imidazole CAS No. 110299-88-2

5-(Benzenesulfonyl)-4-nitro-1H-imidazole

Cat. No.: B15424075
CAS No.: 110299-88-2
M. Wt: 253.24 g/mol
InChI Key: WBMLQMWHVKQGQK-UHFFFAOYSA-N
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Description

5-(Benzenesulfonyl)-4-nitro-1H-imidazole is a nitroimidazole derivative featuring a benzenesulfonyl group at position 5 and a nitro group at position 4 of the imidazole ring.

Properties

CAS No.

110299-88-2

Molecular Formula

C9H7N3O4S

Molecular Weight

253.24 g/mol

IUPAC Name

4-(benzenesulfonyl)-5-nitro-1H-imidazole

InChI

InChI=1S/C9H7N3O4S/c13-12(14)8-9(11-6-10-8)17(15,16)7-4-2-1-3-5-7/h1-6H,(H,10,11)

InChI Key

WBMLQMWHVKQGQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(NC=N2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The positions of the nitro and sulfonyl groups critically differentiate 5-(Benzenesulfonyl)-4-nitro-1H-imidazole from analogues:

  • 4-(Phenylsulfonyl)-5-nitro-1H-imidazole (): Here, the nitro and sulfonyl groups are swapped. The nitro group at position 5 may enhance π-π stacking in biological targets, whereas the sulfonyl at position 4 could alter steric interactions .

Functional Group Variations

  • 5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives (): These compounds replace the imidazole core with a benzoimidazolone ring and a hydrosulfonyl group. The fused aromatic system increases planarity, enhancing DNA intercalation in antitumor applications .
  • 1-Benzyl-5-nitroimidazole-4-carboxylic acid (): The carboxylic acid group introduces hydrogen-bonding capability, contrasting with the sulfonyl group’s electron-withdrawing and hydrophobic effects .

Data Table: Structural and Functional Comparison

Compound Name Nitro Position Sulfonyl Group Core Structure Key Biological Activity Synthesis Method
This compound 4 Benzenesulfonyl (C₆H₅) Imidazole Hypothetical enzyme inhibition Sulfonyl chloride reaction
4-(Phenylsulfonyl)-5-nitro-1H-imidazole 5 Phenylsulfonyl (C₆H₅) Imidazole Unknown Substitution reaction
1-Methyl-5-(methylsulfonyl)-4-nitro-1H-imidazole 4 Methylsulfonyl (CH₃) Imidazole Unreported Substitution/alkylation
5-Hydrosulfonyl-benzoimidazol-2(3H)-one N/A Hydrosulfonyl (HSO₂) Benzoimidazolone Antitumor Cyclization/chlorosulfonation
5-Phenyl-4-nitro-1H-imidazole 4 None Imidazole Antitubercular Palladium-catalyzed arylation

Key Research Findings

  • Electronic Effects : Nitro groups at position 4 enhance electron withdrawal, stabilizing negative charges in transition states during enzymatic interactions .
  • Sulfonyl Group Impact : Benzenesulfonyl derivatives exhibit higher binding affinity in enzyme inhibition compared to alkylsulfonyl groups, likely due to aromatic interactions .
  • Synthetic Flexibility : N-Substituents (e.g., benzyl, methyl) can be introduced via alkylation or acylation to modulate bioavailability and metabolic stability .

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